Ethyl 6-bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate is a chemical compound with a complex structure that includes bromine, fluorine, and a benzo[d][1,3]dioxole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylic acid, which is then brominated to introduce the bromine atom at the 6-position. The final step involves esterification to form the ethyl ester .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 6-bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium acetate are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzo[d][1,3]dioxole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Pharmaceuticals: The compound’s structure makes it a potential intermediate in the synthesis of pharmaceutical agents.
Materials Science: It can be used in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action for Ethyl 6-bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate depends on its specific applicationFor example, the bromine and fluorine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis under certain conditions .
Vergleich Mit ähnlichen Verbindungen
Methyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
5-Bromo-2,2-difluorobenzo[d][1,3]dioxole: Lacks the carboxylate ester group.
Uniqueness: Ethyl 6-bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate is unique due to the combination of bromine, fluorine, and the benzo[d][1,3]dioxole ring with an ethyl ester group
Eigenschaften
Molekularformel |
C10H7BrF2O4 |
---|---|
Molekulargewicht |
309.06 g/mol |
IUPAC-Name |
ethyl 6-bromo-2,2-difluoro-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C10H7BrF2O4/c1-2-15-9(14)5-3-7-8(4-6(5)11)17-10(12,13)16-7/h3-4H,2H2,1H3 |
InChI-Schlüssel |
NQKNLZSJHZHHJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=C1Br)OC(O2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.